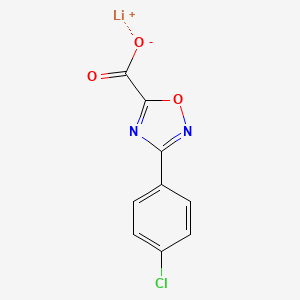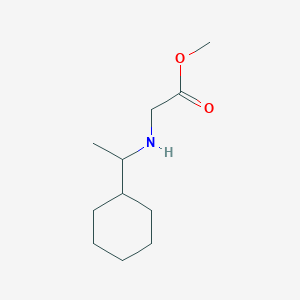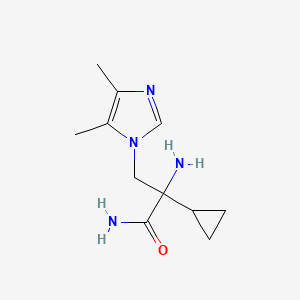![molecular formula C8H13BrO2 B13476240 9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Bromomethyl)-5,8-dioxaspiro[35]nonane is a spirocyclic compound that features a unique structure with a bromomethyl group attached to a dioxaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with a brominating agent. One common method involves the use of a dioxaspiro nonane derivative, which is then subjected to bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thioether, or ether derivatives.
Oxidation: Formation of alcohols, aldehydes, or ketones.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes to form new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 6-(Bromomethyl)-5-oxaspiro[3.5]nonane
- 7-(Bromomethyl)-6-oxaspiro[3.5]nonane
- 2,2-Bis(bromomethyl)-7-phenyl-6,8-dioxaspiro[3.5]nonane
Uniqueness
9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of both bromomethyl and dioxaspiro groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C8H13BrO2 |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
9-(bromomethyl)-5,8-dioxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13BrO2/c9-6-7-8(2-1-3-8)11-5-4-10-7/h7H,1-6H2 |
InChI Key |
GRHHKWLYQYBFMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(OCCO2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)



![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)
![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)


![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)





